2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride
Description
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid dihydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated 1,6-naphthyridine core. Key structural attributes include:
- Functional groups: A carboxylic acid at position 4 and a ketone (oxo) group at position 2.
- Salt form: Dihydrochloride (two HCl molecules per base molecule), enhancing aqueous solubility and stability .
Below, it is compared with structurally related compounds to elucidate key differences in properties and applications.
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.2ClH/c12-8-3-5(9(13)14)6-4-10-2-1-7(6)11-8;;/h3,10H,1-2,4H2,(H,11,12)(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZHWBIRJYOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C=C2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a β-ketoester with an amine in the presence of a catalyst can lead to the formation of the naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the naphthyridine core .
Scientific Research Applications
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Variations
Compound 1 : 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Dihydrochloride
- Molecular formula : C₈H₁₂Cl₂N₂O .
- Key differences : Replaces the carboxylic acid (position 4) and oxo group (position 2) with a hydroxyl group (position 4).
- Implications : Reduced acidity compared to the target compound; hydroxyl groups may engage in hydrogen bonding but lack the ionic interaction capacity of carboxylic acids.
Compound 2 : 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic Acid Dihydrochloride
- Molecular formula : C₁₁H₁₃Cl₂N₂O₂ (corrected based on ; original evidence lists C₁₁H₇ClN₂O₂, likely a typo).
- Key differences : Methyl substitution at position 6.
Compound 3 : Methyl 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate Hydrochloride
- Molecular formula : C₁₀H₁₂ClN₂O₃ .
- Key differences : Carboxylic acid is esterified (methyl ester), and only one HCl is present.
- Implications : Esterification increases lipophilicity, favoring passive diffusion across biological membranes. The single hydrochloride reduces solubility compared to dihydrochloride salts .
Substituent and Saturation Variations
Compound 4 : 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
- CAS : 145161-33-7 .
- Key differences : Chloro substituent at position 2; lacks oxo and carboxylic acid groups.
- Implications : Chlorine’s electron-withdrawing effects may alter electronic distribution, affecting reactivity or binding to biological targets.
Compound 5 : 6-Benzyl-2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic Acid
- Molecular formula : C₁₆H₁₆N₂O₃ .
- Key differences : Benzyl group at position 6 and hydroxyl at position 2.
- Hydroxyl vs. oxo alters hydrogen-bonding capacity.
Compound 6 : 6-Oxo-5,6-dihydro-benzo[c][1,8]naphthyridine-2-carboxylic Acid
Salt Form Comparisons
- Dihydrochloride vs. Hydrochloride :
- Dihydrochloride salts (e.g., target compound, Compound 1, Compound 2) exhibit higher aqueous solubility due to increased ionic character, critical for oral bioavailability .
- Hydrochloride salts (e.g., Compound 3, Compound 4) have lower solubility, which may necessitate formulation adjustments for drug delivery.
Biological Activity
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid; dihydrochloride (CAS Number: 2260937-18-4) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects and potential therapeutic applications.
The molecular formula of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid; dihydrochloride is with a molecular weight of 267.11 g/mol. The structure features a naphthyridine core which is known for its biological significance in medicinal chemistry.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of apoptotic pathways. Specifically, compounds derived from naphthyridine have demonstrated cytotoxic effects against lung cancer (H1299 and A549) and cervical cancer (HeLa) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Canthin-6-one | HeLa | 10.47 |
| Aaptamine | H1299 | 15.03 |
Anti-inflammatory Effects
Naphthyridine derivatives have also been evaluated for their anti-inflammatory properties. In animal models of colitis, compounds similar to 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of naphthyridines are noteworthy. For example, derivatives have been tested against various bacterial strains with promising results. In vitro studies indicate that certain naphthyridine compounds inhibit bacterial growth effectively at low concentrations .
The exact mechanism of action for 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid; dihydrochloride remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA structures.
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed in related derivatives.
Case Studies
Several studies have highlighted the therapeutic potential of naphthyridine derivatives:
- Canthinone Derivatives : Showed significant reduction in inflammatory markers in rat models of colitis.
- Aaptamine Analogs : Demonstrated cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization of precursor amines or carboxylic acid derivatives. For example, hydrolysis of ethyl esters under reflux with aqueous NaOH (e.g., 50% H₂SO₄, 18 hours) is a common step to generate the carboxylic acid moiety, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol . Key intermediates like decahydro-2,7-naphthyridine derivatives (PubChem CID: VNWMPBDLRCYICR) may require purification via recrystallization or column chromatography .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid exposure to heat (>100°C) and oxidizing agents. Safety protocols include using PPE (gloves, goggles) and working in a fume hood, as per PubChem guidelines .
Q. What analytical techniques are critical for characterizing purity and structure?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride content.
- Structure : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the naphthyridine core and dihydrochloride salt formation. Compare spectral data with PubChem references (InChI: InChI=1S/C8H16N2.2ClH) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions ([M+H]⁺ or [M-Cl]⁻) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Validate results via:
- Dose-response curves across multiple cell lines (e.g., HEK293, HepG2).
- Batch-to-batch consistency checks using LC-MS and elemental analysis.
- Reference controls : Compare with structurally validated analogs (e.g., ethyl 1-cyclopropyl-7-chloro-6-fluoro derivatives) .
Q. What strategies optimize regioselectivity in substitution reactions of the naphthyridine core?
- Methodological Answer :
- Directing groups : Use electron-withdrawing substituents (e.g., -CF₃) at position 3 to guide electrophilic substitution to position 7.
- Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/alkyl introductions.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular docking : AutoDock Vina to simulate binding to targets like DNA gyrase or kinase domains, referencing similar naphthyridine inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
